molecular formula C23H22F3N3O B1330077 Ridaflone CAS No. 23419-43-4

Ridaflone

Cat. No.: B1330077
CAS No.: 23419-43-4
M. Wt: 413.4 g/mol
InChI Key: QZZKQYACHMVOFV-UHFFFAOYSA-N
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Description

Ridaflone is a synthetic compound belonging to the flavonoid family. It is known for its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C23H22F3N3O, and it has a molecular weight of 413.4355 g/mol . The compound is characterized by its trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Ridaflone can be synthesized through various synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by cyclization with terminal alkynes. This reaction is typically carried out under mild conditions and tolerates various functional groups . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Ridaflone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethyl group.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include bromine, DMSO, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ridaflone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ridaflone involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activity of specific kinases, leading to the suppression of cancer cell growth . Additionally, the compound’s antioxidant properties contribute to its ability to neutralize reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Ridaflone can be compared with other flavonoid compounds, such as:

    Quercetin: Known for its antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and antimicrobial activities.

    Luteolin: Possesses anti-inflammatory and neuroprotective effects.

This compound is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other flavonoids . This structural feature makes this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O/c24-23(25,26)19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(30)29(27-21)14-13-28-11-4-5-12-28/h1-3,6-10,15-16H,4-5,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKQYACHMVOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946078
Record name 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23419-43-4
Record name Ridaflon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023419434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDAFLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4OA2THZ0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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